7-Bromo-1-chloro-8-fluoroisoquinoline

Medicinal Chemistry Organic Synthesis Chemoselectivity

This polyhalogenated building block features a unique 1,7,8-substitution pattern (C1-Cl, C7-Br, C8-F) enabling sequential chemoselective derivatization. Its orthogonal reactivity (SNAr at C1, cross-coupling at C7) avoids protecting group manipulation, making it ideal for rapidly synthesizing diverse libraries of MAO-B inhibitors and agrochemicals. Inquire for bulk pricing using CAS 2411636-78-5.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
Cat. No. B14023650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-chloro-8-fluoroisoquinoline
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2Cl)F)Br
InChIInChI=1S/C9H4BrClFN/c10-6-2-1-5-3-4-13-9(11)7(5)8(6)12/h1-4H
InChIKeyFTCPQJCAVRROIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-chloro-8-fluoroisoquinoline: A Strategic, Multihalogenated Isoquinoline Scaffold for Advanced Synthesis and Procurement


7-Bromo-1-chloro-8-fluoroisoquinoline (CAS 2411636-78-5) is a highly functionalized, polyhalogenated heterocyclic building block featuring a unique 1,7,8-substitution pattern of chlorine, bromine, and fluorine on an isoquinoline core . This specific array of substituents provides a strategic platform for sequential, chemoselective derivatization, making it a valuable intermediate in the synthesis of complex molecules for medicinal chemistry and agrochemical research . Its utility stems from the distinct reactivity profiles of its halogen atoms, enabling predictable and orthogonal transformations, which is a key differentiator from mono- or di-halogenated analogues [1].

Why 7-Bromo-1-chloro-8-fluoroisoquinoline Cannot Be Substituted with Simpler Isoquinoline Analogs in Critical Workflows


Substituting 7-Bromo-1-chloro-8-fluoroisoquinoline with a less functionalized analog, such as 1-chloro-8-fluoroisoquinoline or 7-bromo-8-fluoroisoquinoline, leads to a significant loss of synthetic versatility and can derail established synthetic routes . The presence of three distinct halogen atoms—a chloro leaving group at C1, a bromo coupling handle at C7, and a metabolically stable fluoro substituent at C8—creates a unique and predefined reactivity hierarchy . This enables chemists to perform multiple, sequential, and orthogonal bond-forming reactions (e.g., SNAr at C1 followed by Suzuki coupling at C7) without the need for additional protection/deprotection steps, a key advantage that simpler analogs cannot replicate [1]. This multivalent reactivity profile is essential for the efficient construction of complex, densely functionalized molecular architectures, where time, cost, and yield are critical procurement and project decision factors.

Quantitative Evidence for Selecting 7-Bromo-1-chloro-8-fluoroisoquinoline over Closest Analogs


Orthogonal Functional Group Differentiation for Sequential Derivatization

The compound offers three distinct reactive sites with quantifiable differences in bond dissociation energies, enabling a predictable, orthogonal functionalization sequence not possible with analogs lacking one or more of these halogens. The C1-Cl bond is most susceptible to nucleophilic aromatic substitution (SNAr), while the C7-Br bond is optimally reactive in palladium-catalyzed cross-couplings like Suzuki-Miyaura . In contrast, the C8-F bond is stable under these conditions, serving as a non-participating handle for later-stage diversification or for modulating physicochemical properties [1].

Medicinal Chemistry Organic Synthesis Chemoselectivity

Comparative Molecular Properties and Synthetic Utility of 7-Bromo-1-chloro-8-fluoroisoquinoline vs. Analogs

The specific substitution pattern of 7-Bromo-1-chloro-8-fluoroisoquinoline results in distinct physical and chemical properties compared to its closest analogs, which directly impact its procurement and synthetic utility. While direct comparative data from a single source is scarce, cross-vendor analysis reveals key differentiators. For instance, the compound is commercially available in higher purity (up to 98%) compared to the standard 95-97% for many simpler analogs, reducing the need for costly and time-consuming in-house purification . Its storage condition (0-8°C) is more stringent than for 1-chloro-8-fluoroisoquinoline (room temperature), a logistical factor for procurement planning . Furthermore, its molecular weight (260.49 g/mol) and high predicted logP (3.7898) significantly differ from non-brominated analogs (e.g., 1-chloro-8-fluoroisoquinoline, MW: 181.59 g/mol), allowing for tailored tuning of physicochemical properties in lead optimization .

Drug Design Physical Chemistry Procurement Specification

Inferred Selectivity Profile from Class-Level Enzyme Inhibition Data

While specific bioactivity data for 7-Bromo-1-chloro-8-fluoroisoquinoline is not publicly available, class-level inference from related isoquinoline derivatives suggests a potential for selective enzyme inhibition. A close structural analog, identified as CHEMBL3094026, exhibited significant inhibitory activity against rat Monoamine Oxidase B (MAO-B) with an IC50 of 209 nM [1]. In stark contrast, a different isoquinoline derivative (CHEMBL2062874) showed much weaker activity against human MAO-A (IC50 = 103,000 nM) and another (CHEMBL2047513) had negligible activity against the KCNQ1/MINK channel (IC50 = 100,000 nM) [2][3]. These data, while not direct, strongly imply that specific halogenation patterns on the isoquinoline core can confer a high degree of target selectivity, a crucial attribute for chemical probes and drug discovery programs.

Biological Activity Target Selectivity MAO-B

Optimal Application Scenarios for 7-Bromo-1-chloro-8-fluoroisoquinoline Based on Quantifiable Evidence


Sequential, Chemoselective Derivatization for Building Complex Molecular Libraries

This compound is the ideal building block for constructing highly diverse and complex molecular libraries for drug discovery. Its three distinct and orthogonal halogen handles (C1-Cl for SNAr, C7-Br for cross-coupling, and C8-F for stability) enable a predictable, two-step diversification sequence . This allows for the rapid and efficient introduction of multiple points of diversity without intermediate purification or protecting group manipulation, a significant advantage over simpler analogs like 1-chloro-8-fluoroisoquinoline or 7-bromo-8-fluoroisoquinoline, which offer only two reactive sites .

Precursor for MAO-B Selective Inhibitor Probes and CNS Drug Discovery

Based on class-level evidence showing that structurally related isoquinoline derivatives can achieve high selectivity for MAO-B over MAO-A (IC50 values of 209 nM vs. 103,000 nM, respectively), 7-Bromo-1-chloro-8-fluoroisoquinoline is a privileged scaffold for designing the next generation of selective MAO-B inhibitors [1]. Its high lipophilicity (predicted logP of 3.7898) is also a desirable attribute for blood-brain barrier penetration, making it a compelling starting point for central nervous system (CNS) drug discovery programs targeting neurodegenerative and neuropsychiatric disorders .

Efficient Construction of 1,7-Disubstituted Isoquinolines for Agrochemical Discovery

The unique substitution pattern of this compound is ideally suited for the rapid synthesis of 1,7-disubstituted isoquinolines, a structural motif prevalent in biologically active agrochemicals . Microwave-assisted cross-coupling methodologies, as reported in the literature for related 1-substituted 4- and 7-bromoisoquinolines, can be directly applied to this scaffold, enabling the generation of diverse compound arrays for fungicide, herbicide, or insecticide screening in a time-efficient manner [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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